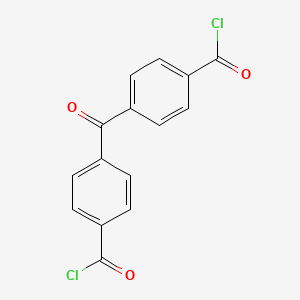

4,4'-Carbonyldibenzoyl chloride

Description

Properties

CAS No. |

6423-31-0 |

|---|---|

Molecular Formula |

C15H8Cl2O3 |

Molecular Weight |

307.1 g/mol |

IUPAC Name |

4-(4-carbonochloridoylbenzoyl)benzoyl chloride |

InChI |

InChI=1S/C15H8Cl2O3/c16-14(19)11-5-1-9(2-6-11)13(18)10-3-7-12(8-4-10)15(17)20/h1-8H |

InChI Key |

HVJGTMQNVKUORT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

4,4'-Carbonyldibenzoyl chloride belongs to a class of aromatic diacid chlorides. Key analogues include:

Thermal and Polymer Properties

- Para vs. Meta Isomerism: The para orientation in 4,4'-carbonyldibenzoyl chloride promotes linear polymer chains with higher glass transition temperatures (Tg = 218°C) compared to its meta counterpart (Tg = 165°C). The ΔTg of 53°C highlights the cumulative effect of para-substitution on backbone rigidity and interchain interactions . Example: Polyesters derived from 4,4'-carbonyldibenzoyl chloride and bisphenol A (Polymer V) exhibit superior thermal stability, making them suitable for high-temperature applications. In contrast, meta-oriented 3,3'-carbonyldibenzoyl chloride polymers (Polymer IV) are more processable due to their lower Tg .

Carbonyl vs. Methylene Linkers :

Replacing the carbonyl group with a methylene bridge (as in 4,4'-methylenedibenzoyl chloride) reduces polarity, lowering Tg by 6°C (212°C vs. 218°C). Meta-methylenedibenzoyl chloride polymers (Tg = 149°C) further illustrate how linker geometry and substitution patterns govern thermal behavior .

Limitations of Comparison

Preparation Methods

Reaction Overview

The most efficient and widely adopted method for synthesizing 4,4'-biphenyldicarbonyl chloride involves the reaction of biphenyl-4,4'-dicarboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This method, validated by industrial-scale applications, leverages the strong chlorinating capability of oxalyl chloride to convert carboxylic acid groups into acid chlorides.

Detailed Procedure

Reagents and Stoichiometry :

Reaction Conditions :

- The dicarboxylic acid is suspended in dry THF under inert atmosphere.

- Oxalyl chloride is added dropwise, followed by DMF.

- The mixture is stirred at room temperature for 10 minutes, then refluxed at 66–70°C for 90 minutes.

Workup and Isolation :

Mechanistic Insights

DMF catalyzes the reaction by forming an imidazolium intermediate with oxalyl chloride, which subsequently reacts with the carboxylic acid to generate the acyl chloride. The overall process proceeds via nucleophilic acyl substitution, with the intermediate enhancing electrophilicity at the carbonyl carbon.

Alternative Synthetic Routes and Comparative Analysis

Thionyl Chloride (SOCl₂) Activation

Thionyl chloride offers a milder alternative, but its use with aromatic dicarboxylic acids typically necessitates prolonged reflux (12–24 hours) and yields are generally lower (70–85%) due to incomplete conversion. Additionally, SOCl₂ produces gaseous HCl and SO₂, complicating large-scale operations.

Optimization Strategies and Scalability

Solvent Selection

- THF vs. Dichloromethane (DCM) : THF’s high polarity facilitates the dissolution of biphenyl-4,4'-dicarboxylic acid, whereas DCM may require extended reaction times.

- DMF Concentration : Catalytic DMF (0.5–1.0 mol%) maximizes conversion without side reactions. Excess DMF risks forming stable imidazolium salts, reducing yield.

Applications and Derivative Synthesis

Polymer Chemistry

4,4'-Biphenyldicarbonyl chloride serves as a monomer for high-performance polyamides and polyesters, offering enhanced thermal stability due to its rigid biphenyl backbone.

Pharmaceutical Intermediates

The compound is a precursor to N-hydroxysuccinimide (NHS) esters, which are pivotal in bioconjugation reactions. For example, reacting it with N-hydroxysuccinimide yields the corresponding active ester, facilitating peptide coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.